3,4-Methylenedioxybenzylidene aniline

Vue d'ensemble

Description

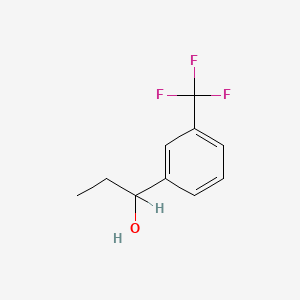

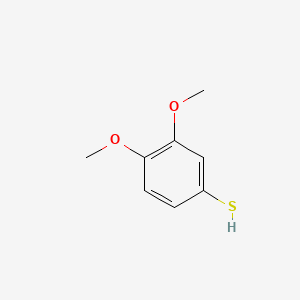

3,4-Methylenedioxybenzylidene aniline is a chemical compound with the molecular formula C14H11NO2 and a molecular weight of 225.2426 . It is also known by the name N-Piperonylideneaniline .

Synthesis Analysis

The synthesis of 3,4-Methylenedioxybenzylidene aniline involves a two-step route. The first step involves stirring a mixture of aryl alcohol, nitrobenzene, RuCl3·3H2O, and K2CO3 at 130°C for 24 hours in a sealed tube under a nitrogen atmosphere . After cooling to room temperature, water is added and the aqueous solution is extracted with dichloromethane . The combined extracts are dried with anhydrous Na2SO4, the solvent is removed, and the crude product is purified by a short flash chromatography column .Molecular Structure Analysis

The molecular structure of 3,4-Methylenedioxybenzylidene aniline can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique

Application in Pharmaceutical Field

3,4-Methylenedioxybenzylidene aniline is an important aniline derivative in the pharmaceutical field .

Summary of the Application

This compound undergoes N-alkylation with cyclic secondary alkylamines in the presence of a Shvo catalyst . This reaction yields N-arylpyrrolidines , which are a class of organic compounds that have potential applications in medicinal chemistry due to their presence in many biologically active compounds.

Methods of Application or Experimental Procedures

The specific experimental procedures for this application involve the reaction of 3,4-Methylenedioxybenzylidene aniline with cyclic secondary alkylamines . This reaction is facilitated by a Shvo catalyst , which is a type of transition metal carbonyl complex used in organic synthesis.

Results or Outcomes

The outcome of this reaction is the formation of N-arylpyrrolidines . These compounds have potential applications in medicinal chemistry . Unfortunately, the available resources do not provide quantitative data or statistical analyses related to this application.

Application in Chemical Science

Summary of the Application

“3,4-Methylenedioxybenzylidene aniline” is used in the synthesis of terminal dysprosium and holmium organoimides . These are complexes of the mid-late rare-earth elements dysprosium and holmium .

Methods of Application or Experimental Procedures

The synthesis involves double methane elimination of Lewis acid stabilized dialkyl precursors with a primary aniline derivative . The weaker Ln–CH3 interaction compared to the aluminium congener leads to the formation of mixed methyl/anilido species, which readily eliminate methane after being exposed to the Lewis base DMAP (N,N-dimethyl-4-aminopyridine) .

Results or Outcomes

The outcome of this reaction is the formation of terminal dysprosium and holmium organoimides . Unfortunately, the available resources do not provide quantitative data or statistical analyses related to this application.

Safety And Hazards

3,4-Methylenedioxybenzylidene aniline is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-2-4-12(5-3-1)15-9-11-6-7-13-14(8-11)17-10-16-13/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPBTGFXVLONGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Methylenedioxybenzylidene aniline | |

CAS RN |

27738-39-2 | |

| Record name | 3,4-Methylenedioxybenzylideneaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027738392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.